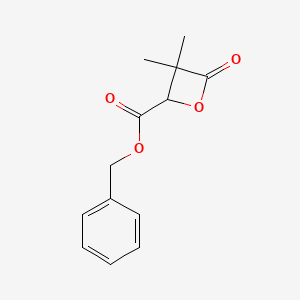
Benzyl 3,3-dimethyl-4-oxooxetane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-3,3-dimethyl-4-oxooxetane-2-carboxylate is an organic compound featuring a benzyl group attached to a 3,3-dimethyl-4-oxooxetane-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-3,3-dimethyl-4-oxooxetane-2-carboxylate typically involves the esterification of ®-3,3-dimethyl-4-oxooxetane-2-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of benzyl ®-3,3-dimethyl-4-oxooxetane-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-3,3-dimethyl-4-oxooxetane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl ®-3,3-dimethyl-4-hydroxyoxetane-2-carboxylate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-3,3-dimethyl-4-oxooxetane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of benzyl ®-3,3-dimethyl-4-oxooxetane-2-carboxylate involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester functionality but lacks the oxetane ring.
Benzyl benzoate: Contains a benzyl group and a benzoate moiety, differing in the carboxylate structure.
Benzyl ®-3,3-dimethyl-4-hydroxyoxetane-2-carboxylate: Reduced form of the target compound.
Uniqueness
Benzyl ®-3,3-dimethyl-4-oxooxetane-2-carboxylate is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other benzyl esters
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
benzyl 3,3-dimethyl-4-oxooxetane-2-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-13(2)10(17-12(13)15)11(14)16-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
OQYNXFUQDYMGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC1=O)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















